molecular formula C18H19ClN2O5 B12924921 1,3-dimethyl-2-phenylbenzene;perchloric acid;1H-pyrimidin-6-one

1,3-dimethyl-2-phenylbenzene;perchloric acid;1H-pyrimidin-6-one

Cat. No.: B12924921
M. Wt: 378.8 g/mol
InChI Key: KBEKVDURXOJCMR-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C18H19ClN2O5

Molecular Weight

378.8 g/mol

IUPAC Name

1,3-dimethyl-2-phenylbenzene;perchloric acid;1H-pyrimidin-6-one

InChI

InChI=1S/C14H14.C4H4N2O.ClHO4/c1-11-7-6-8-12(2)14(11)13-9-4-3-5-10-13;7-4-1-2-5-3-6-4;2-1(3,4)5/h3-10H,1-2H3;1-3H,(H,5,6,7);(H,2,3,4,5)

InChI Key

KBEKVDURXOJCMR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C2=CC=CC=C2.C1=CN=CNC1=O.OCl(=O)(=O)=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-dimethyl-2-phenylbenzene can be synthesized through electrophilic aromatic substitution reactions, where methyl and phenyl groups are introduced to the benzene ring under controlled conditions . Perchloric acid is typically produced by the electrolysis of sodium perchlorate or potassium perchlorate in an anhydrous hydrogen chloride atmosphere . 1H-pyrimidin-6-one can be synthesized through various organic synthesis methods, including cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of perchloric acid involves the reaction of sodium perchlorate with hydrochloric acid, resulting in the formation of perchloric acid and sodium chloride . The production of 1,3-dimethyl-2-phenylbenzene and 1H-pyrimidin-6-one on an industrial scale involves optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-2-phenylbenzene undergoes electrophilic aromatic substitution reactions, where substituents on the benzene ring influence the reactivity and orientation of incoming electrophiles . Perchloric acid, being a strong oxidizer, participates in oxidation reactions, especially at elevated temperatures . 1H-pyrimidin-6-one can undergo various organic reactions, including nucleophilic substitution and cyclization.

Common Reagents and Conditions

    1,3-dimethyl-2-phenylbenzene: Common reagents include halogens, nitrating agents, and sulfonating agents under acidic conditions.

    Perchloric acid: Commonly used in reactions requiring strong acidic and oxidizing conditions.

    1H-pyrimidin-6-one: Reagents include bases, acids, and other nucleophiles for substitution reactions.

Major Products

    1,3-dimethyl-2-phenylbenzene: Substituted benzene derivatives.

    Perchloric acid: Perchlorate salts.

    1H-pyrimidin-6-one: Various pyrimidine derivatives.

Scientific Research Applications

The compound "1,3-dimethyl-2-phenylbenzene; perchloric acid; 1H-pyrimidin-6-one" has garnered attention in various scientific research applications due to its unique chemical properties and potential uses in different fields. This article will delve into its applications, supported by data tables and case studies, while ensuring a comprehensive overview of the available literature.

Chemical Properties and Structure

1,3-Dimethyl-2-phenylbenzene is an aromatic hydrocarbon known for its stability and reactivity, particularly in electrophilic substitution reactions. When combined with perchloric acid, a strong oxidizing agent, it can undergo various transformations that enhance its utility in synthetic organic chemistry. The inclusion of 1H-pyrimidin-6-one introduces heterocyclic characteristics that can be exploited in medicinal chemistry.

Organic Synthesis

The compound is primarily utilized in organic synthesis as a building block for creating more complex molecules. Its ability to undergo electrophilic aromatic substitution makes it a valuable precursor in the synthesis of pharmaceuticals and agrochemicals.

Table 1: Key Reactions Involving 1,3-Dimethyl-2-phenylbenzene

Reaction TypeConditionsProducts
Electrophilic Aromatic SubstitutionPresence of Lewis acidsSubstituted aromatic compounds
Oxidation with Perchloric AcidMild heatingOxidized derivatives
Cyclization with HeterocyclesAcidic conditionsPyrimidine derivatives

Medicinal Chemistry

The incorporation of 1H-pyrimidin-6-one into pharmaceutical compounds has been linked to various biological activities, including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound exhibit significant activity against a range of pathogens.

Case Study: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that compounds derived from 1,3-dimethyl-2-phenylbenzene and 1H-pyrimidin-6-one exhibited cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy .

Material Science

In material science, the compound has been investigated for its role in developing functional materials such as organic semiconductors and polymers. Its structural properties allow it to act as a dopant or modifier in various polymer matrices.

Table 2: Material Properties of Derived Polymers

Polymer TypeConductivity (S/cm)Thermal Stability (°C)
Conductive Polymers0.01200
Thermoplastic Elastomers0.005180

Environmental Applications

Research has also explored the environmental applications of this compound, particularly in the degradation of pollutants. The oxidative properties of perchloric acid can facilitate the breakdown of organic contaminants in wastewater treatment processes.

Case Study: Pollutant Degradation
An investigation into the degradation pathways of common environmental pollutants using the compound revealed effective breakdown under controlled conditions, highlighting its potential use in environmental remediation strategies .

Mechanism of Action

The mechanism of action for each component varies:

Comparison with Similar Compounds

1,3-Dimethyl-2-phenylbenzene

1,3-Dimethyl-2-phenylbenzene is a tri-substituted aromatic hydrocarbon featuring two methyl groups at the 1- and 3-positions and a phenyl group at the 2-position. Its structure influences reactivity in electrophilic substitution and physical properties like solubility and boiling point. Structural analogs include other substituted benzenes, such as 2-phenyltridecane (CAS 4534-53-6) and 2-phenylundecane (CAS 4536-88-3), which share branched alkyl-phenyl motifs but differ in substituent length and symmetry .

Perchloric Acid (HClO₄)

Perchloric acid is a potent mineral acid (pKa ≈ -8) with strong oxidizing and dehydrating properties, particularly when heated or concentrated (>70%). It is widely used in analytical chemistry for protein precipitation, metal digestion, and HPLC sample preparation . Compared to hydrochloric acid (HCl), it contains oxygen, enabling unique redox behavior and ion-complexing capabilities .

1H-Pyrimidin-6-one

1H-Pyrimidin-6-one is a heterocyclic compound with a ketone group at the 6-position. Derivatives like (2Z)-2-(substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (compound 11a,b) and 6,11-dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (compound 12) are synthesized via condensation reactions, showing applications in medicinal chemistry .

1,3-Dimethyl-2-phenylbenzene vs. Substituted Benzenes
Property 1,3-Dimethyl-2-phenylbenzene 2-Phenyltridecane 2-Phenylundecane
Substituents 2-Ph, 1,3-Me 2-Ph, branched C13 2-Ph, branched C11
Boiling Point Not reported Likely >250°C Likely >200°C
Reactivity Electrophilic substitution Stable alkyl chains Stable alkyl chains
Perchloric Acid vs. Other Strong Acids
Property Perchloric Acid Sulfuric Acid Hydrochloric Acid Nitric Acid
Acidity (pKa) ~-8 ~-3 ~-7 ~-1
Oxidizing Strength High (when heated/concentrated) Moderate None High
Applications Protein precipitation , HPLC Dehydration pH adjustment Nitration
Safety Explosive when anhydrous Corrosive Corrosive Oxidizer

Key Findings :

  • Perchloric acid outperforms trichloroacetic acid in deproteinizing biological samples for formaldehyde analysis .
  • In strontium extraction, perchloric acid shows lower efficiency than nitric acid but higher than hydrochloric acid due to nitrate’s superior ion-associate stability .
1H-Pyrimidin-6-one vs. Related Heterocycles
Compound Yield (%) Melting Point (°C) Key Functional Groups
1H-Pyrimidin-6-one - - Ketone, NH
Compound 11a 68 243–246 CN, NH, furan
Compound 11b 68 213–215 CN, NH, cyano-benzylidene
Compound 12 57 268–269 CN, NH, quinazoline

Key Differences :

  • Substituents like furan (compound 11a) or cyano-benzylidene (compound 11b) alter solubility and reactivity.
  • Compound 12’s quinazoline fusion increases thermal stability (mp 268–269°C) compared to simpler pyrimidinones .

Biological Activity

The compound "1,3-dimethyl-2-phenylbenzene; perchloric acid; 1H-pyrimidin-6-one" represents a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, synthesizing findings from various research studies and case reports.

Chemical Composition

The compound consists of:

  • 1,3-Dimethyl-2-phenylbenzene : An aromatic hydrocarbon with two methyl groups and a phenyl group attached to a benzene ring.
  • Perchloric Acid : A strong acid often used in chemical reactions and synthesis.
  • 1H-Pyrimidin-6-one : A heterocyclic compound that may exhibit biological activity due to its nitrogenous base structure.

Molecular Formula

The molecular formula for this compound is complex and can be derived from the individual components. The presence of both aromatic and heterocyclic structures suggests potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to 1H-pyrimidin-6-one exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrimidine can inhibit the growth of various bacteria and fungi. A comparative study highlighted that certain pyrimidine derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Pyrimidine derivatives have been evaluated for their anticancer activity. A study reported that specific pyrimidinones induce apoptosis in cancer cell lines through the activation of caspase pathways, suggesting that the incorporation of 1H-pyrimidin-6-one in this compound may enhance its anticancer properties .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Research on similar structures indicates that they can inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as diabetes and cancer .

Case Studies

Several case studies have documented the effects of compounds with similar structures:

  • A study involving a pyrimidine derivative demonstrated a reduction in tumor size in animal models when administered alongside standard chemotherapy agents.
  • Another case highlighted the use of similar compounds in treating bacterial infections resistant to conventional antibiotics, showing promising results .

Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibition of bacterial growth (e.g., E. coli)
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InhibitionInhibition of metabolic enzymes

Comparative Analysis of Pyrimidine Derivatives

Compound NameAntimicrobial ActivityAnticancer ActivityEnzyme Inhibition
1H-Pyrimidin-6-oneModerateHighYes
2-Amino-4-pyrimidinoneHighModerateYes
5-MethylpyrimidineLowHighNo

Q & A

Q. What are the critical safety protocols for handling perchloric acid in laboratory settings?

Perchloric acid (HClO₄) requires stringent safety measures due to its corrosive nature and explosive risks when heated or in contact with organic materials. Key protocols include:

  • Annual laboratory safety training and perchloric acid-specific training, documented in the Chemical Hygiene Plan .
  • Use of fume hoods certified for perchloric acid to prevent crystalline deposits, which pose explosion risks .
  • Avoid refrigeration of 70% solutions to prevent crystallization; store at room temperature in non-reactive containers .
  • Immediate access to emergency showers and eyewash stations .

Q. How is perchloric acid utilized in protein precipitation and ATP extraction?

Perchloric acid (PCA) is a potent precipitant for proteins due to its low pH and ionic strength. For ATP extraction:

  • Use 4% (w/v) ice-cold PCA to denature proteins and stabilize ATP, followed by centrifugation at 10,000 × g for 10 minutes .
  • Neutralize the supernatant with potassium bicarbonate (KHCO₃) to avoid interference in downstream assays .

Q. What analytical techniques are recommended for characterizing substituted diphenylmethane derivatives like 1,3-dimethyl-2-phenylbenzene?

While direct evidence is limited, structurally similar aryl compounds are analyzed via:

  • GC-MS : For volatile derivatives, using non-polar columns (e.g., DB-5) and electron ionization .
  • NMR : ¹H and ¹³C NMR in CDCl₃ to resolve methyl and phenyl group environments .
  • HPLC-UV : Reverse-phase C18 columns with acetonitrile/water gradients for purity assessment .

Advanced Research Questions

Q. How does anion adsorption influence dehydration reaction kinetics in perchloric acid-mediated oxidation studies?

Perchlorate ions (ClO₄⁻) adsorb strongly to reaction intermediates, altering reaction orders. For example:

  • In phosphoric vs. perchloric acid, ClO₄⁻ increases dehydration order (3–4) compared to H₃PO₄ (order 1) due to stronger anion-surface interactions .
  • Kinetic data contradictions in oxidation potentials (e.g., Pu(IV) reduction) can arise from incomplete ClO₄⁻ complexation; recalibrate electrochemical measurements in 70% HClO₄ to resolve discrepancies .

Q. How can the PCA-FOX assay optimize sensitivity in hydroperoxide quantification compared to traditional methods?

Substituting sulfuric acid with 110 mM perchloric acid in the FOX assay:

  • Lowers optimal pH to 1.1, reducing interference from biological matrices .
  • Enhances molar absorption coefficients (ε) for hydrogen peroxide (ε = 4.3 × 10⁴ M⁻¹cm⁻¹ vs. 3.8 × 10⁴ in H₂SO₄) .
  • Improves reproducibility in lipid hydroperoxide detection (RSD < 5% vs. 10–15% in H₂SO₄) .

Q. What strategies resolve contradictions in trace metal analysis using perchloric acid wet ashing?

Wet ashing with HClO₄ requires strict control of:

  • Temperature : Gradual heating to 200°C to avoid explosive organic-perchlorate residues .
  • Acid Ratios : Pre-digestion with HNO₃ (3:1 HNO₃:HClO₄) to oxidize organics before HClO₄ addition .
  • Blank Corrections : Account for ClO₄⁻ contamination in reagents via ICP-MS background subtraction .

Q. How does the electronic structure of 1H-pyrimidin-6-one influence its reactivity in nucleophilic substitutions?

While direct evidence is limited, pyrimidinone’s tautomeric equilibrium (keto-enol) impacts reactivity:

  • Keto Form : Electrophilic at C2 and C4, favoring SNAr reactions with amines or thiols .
  • Enol Form : Stabilized by resonance, enhancing acidity (pKa ~8.5) and metal coordination in catalytic systems .
  • Experimental Validation : Use ¹⁵N NMR and X-ray crystallography to confirm tautomeric states pre-reaction .

Methodological Tables

Application Perchloric Acid Concentration Key Parameters Reference
Protein Precipitation4% (w/v)Centrifugation: 10,000 × g, 10 min
PCA-FOX Assay110 mMλ = 560 nm, ε (H₂O₂) = 4.3 × 10⁴ M⁻¹cm⁻¹
Wet Ashing for Trace Metals70% (v/v) with HNO₃Gradient heating to 200°C, HNO₃:HClO₄ = 3:1
Non-aqueous Titration (Pharma)0.1 N in glacial acetic acidCrystal violet indicator, potentiometric

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